molecular formula C17H13NO2S B15330204 Benzo[d]thiazol-2-ylmethyl cinnamate

Benzo[d]thiazol-2-ylmethyl cinnamate

Cat. No.: B15330204
M. Wt: 295.4 g/mol
InChI Key: QTGSIECPXQDTFE-ZHACJKMWSA-N
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Description

Benzo[d]thiazol-2-ylmethyl cinnamate is a synthetic hybrid compound incorporating a benzothiazole moiety linked via a methylene group to a cinnamate ester. This structure places it within a class of chemicals investigated for diverse and potent biological activities. Its core research value stems from the established pharmacological profiles of its constituent parts; the benzothiazole scaffold is recognized for its significance in medicinal chemistry , while cinnamic acid derivatives are known for their bioactive potential . Although direct studies on this specific compound are limited in the public domain, research on structurally analogous molecules provides strong direction for its potential research applications. One primary area of investigation involves neuroprotective research. Specifically, closely related compounds, such as benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives, have been designed and synthesized as novel neuronal nitric oxide synthase (nNOS) inhibitors. These inhibitors have shown promising neuroprotective effects in preclinical models of Parkinson's disease, suggesting a potential research pathway for this compound in neuroscience . A second significant research avenue is in hemostasis and coagulation studies. A series of benzothiazole amide derivatives, synthesized from 2-aminobenzothiazole and various cinnamic acid compounds, have demonstrated remarkable in vitro hemostatic activities . One particular derivative, compound Q2, exhibited significant coagulation activity, reduced capillary permeability, and activated thrombin activity. Its platelet aggregation activity was found to be vastly more potent (exceeding 1283 times) than the standard drug etamsylate in the nanomole range, positioning such compounds as potential leads for novel hemostatic agents . The compound is supplied for research purposes only. All information presented is for informational and research guidance purposes and is derived from published scientific literature. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H13NO2S/c19-17(11-10-13-6-2-1-3-7-13)20-12-16-18-14-8-4-5-9-15(14)21-16/h1-11H,12H2/b11-10+

InChI Key

QTGSIECPXQDTFE-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC2=NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Esterification via Acid-Catalyzed Condensation

The most direct route involves the esterification of cinnamic acid with 2-(hydroxymethyl)benzothiazole. This method employs Fischer-Speier conditions , where a catalytic amount of sulfuric acid or p-toluenesulfonic acid facilitates the reaction. The reactants are typically refluxed in a nonpolar solvent such as toluene, with azeotropic removal of water to drive the equilibrium toward ester formation.

Reaction Conditions Table

Parameter Value
Solvent Toluene
Catalyst H₂SO₄ (5 mol%)
Temperature 110°C (reflux)
Reaction Time 12–24 hours
Yield 60–75% (reported in analogous systems)

This method is cost-effective but requires careful control of moisture and temperature to prevent side reactions such as dimerization of cinnamic acid.

Acylation Using Cinnamoyl Chloride

An alternative approach involves the acylation of 2-(hydroxymethyl)benzothiazole with cinnamoyl chloride. This method, conducted under inert atmospheres, utilizes a base such as pyridine or triethylamine to neutralize HCl generated during the reaction. The process is highly efficient, often achieving yields exceeding 80% in optimized conditions.

Key Steps

  • Activation : Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Coupling : The chloride reacts with 2-(hydroxymethyl)benzothiazole in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Safety Note : The use of SOCl₂ necessitates rigorous ventilation due to its corrosive and toxic nature, as highlighted in safety data sheets.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates prone to side reactions, the Mitsunobu reaction offers a milder pathway. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the coupling of 2-(hydroxymethyl)benzothiazole with cinnamic acid derivatives. While this approach avoids harsh acids, it requires anhydrous conditions and is less economical due to the cost of reagents.

Optimized Parameters

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: 70–85% (extrapolated from benzothiazole literature)

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures ≥98% purity, as specified in certificates of analysis.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include the vinyl proton of the cinnamate moiety (δ 6.45–6.65 ppm, d, J = 16 Hz) and the benzothiazole aromatic protons (δ 7.30–8.10 ppm).
  • IR Spectroscopy : Strong absorption bands at 1715 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (benzothiazole C=N).

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl cinnamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the cinnamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole or cinnamate moieties.

    Reduction: Reduced forms of the benzothiazole or cinnamate moieties.

    Substitution: Substituted benzothiazole or cinnamate derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl cinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights key structural analogues of benzo[d]thiazol-2-ylmethyl cinnamate, based on similarity scores and functional group alignment (derived from ):

Compound Name Structure Similarity Score Key Features
This compound Cinnamate + benzothiazolylmethyl Reference (1.00) Combines cinnamate’s bioactivity with benzothiazole’s heterocyclic stability.
O-(Benzo[d]thiazol-2-ylmethyl)hydroxylamine Hydroxylamine + benzothiazolylmethyl 0.92 Replaces cinnamate with hydroxylamine; potential for radical scavenging.
2-(Hydroxymethyl)benzo[d]thiazol-6-ol Benzothiazole + hydroxymethyl + phenol 0.92 Polar substituents enhance solubility but reduce lipophilicity.
Benzyl cinnamate Cinnamate + benzyl N/A Lacks benzothiazole; widely used as a fragrance and antimicrobial agent.
Eugenyl cinnamate Cinnamate + eugenol (phenolic) N/A Exhibits antiparasitic activity via vacuole formation in pathogens .
Antiparasitic Activity
  • Eugenyl cinnamate and thymyl cinnamate (both phenolic cinnamate esters) induce large vacuoles in parasites, resembling autophagolysosomes, with internal membranes and multilamellar structures observed via TEM . This compound may share this mechanism due to its cinnamate moiety but could exhibit enhanced stability or target specificity from the benzothiazole group.
  • N-(Benzo[d]thiazol-2-ylmethyl)acetamide derivatives demonstrate antitubercular activity, suggesting that the benzothiazole scaffold synergizes with amide/acyl groups to disrupt microbial membranes or enzymes .
Spectroscopic and Analytical Profiles
  • N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide (3r) and formamide (3q) exhibit distinct 13C NMR signals (e.g., δ 179.9 for carbonyl groups) and HRMS profiles . These data provide a benchmark for characterizing this compound, particularly in confirming ester linkage integrity.

Biological Activity

Benzo[d]thiazol-2-ylmethyl cinnamate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a cinnamate group, which contributes to its biological activity. The structure can be represented as follows:

Cinnamate C9H8O2\text{Cinnamate }\text{C}_9\text{H}_8\text{O}_2
Benzothiazole C7H5NS\text{Benzothiazole }\text{C}_7\text{H}_5\text{NS}

The combination of these two functional groups enhances the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds containing a benzothiazole structure often exhibit inhibition of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and casein kinase 1 (CK1) .

  • Acetylcholinesterase Inhibition : A study demonstrated that derivatives of benzothiazole showed significant AChE inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain, thereby potentially aiding in the treatment of Alzheimer's disease .
  • Casein Kinase 1 Inhibition : Benzothiazole derivatives have also been identified as dual inhibitors of CK1 and amyloid-beta binding alcohol dehydrogenase (ABAD), suggesting a multifaceted approach to treating Alzheimer's disease .

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells by inhibiting topoisomerases, which are essential for DNA replication .

CompoundCell LineIC50 (µM)Mechanism
7eMCF-715.0Topoisomerase I & II inhibition
7cMDA-MB-23120.0Topoisomerase II inhibition

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds derived from the cinnamic framework. For instance, cinnamic esters have been synthesized as inhibitors against SARS-CoV-2 main protease (M pro), demonstrating effective antiviral activity in vitro .

Case Studies

  • Alzheimer's Disease : A series of benzothiazole derivatives were evaluated for their AChE inhibitory activity, with some compounds showing IC50 values as low as 2.7 µM, indicating strong potential for therapeutic application against Alzheimer's disease .
  • Cancer Research : In a study focusing on breast cancer cell lines, compounds containing the benzothiazole structure were shown to significantly inhibit cell proliferation and induce apoptosis, suggesting their utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[d]thiazol-2-ylmethyl cinnamate derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling benzo[d]thiazole derivatives with cinnamate precursors via nucleophilic substitution or condensation reactions. For example, N-(Benzo[d]thiazol-2-ylmethyl)benzamide analogs are synthesized by reacting 2-aminobenzothiazole with acyl chlorides in anhydrous solvents (e.g., DMF or THF) under reflux . Yield optimization (70–90%) depends on catalyst selection (e.g., triethylamine), stoichiometric ratios, and temperature control .
  • Key Parameters :

  • Solvent polarity (DMF enhances nucleophilicity).
  • Temperature (60–80°C minimizes side reactions).
  • Purification via column chromatography with ethyl acetate/hexane gradients .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substitution patterns. For example, ¹³C NMR peaks at δ 179.9 ppm indicate carbonyl groups in benzo[d]thiazole derivatives .
  • HRMS : Validates molecular ion peaks (e.g., [M + H]⁺ at m/z 207.0587 for N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide) .
  • IR Spectroscopy : Stretching vibrations (e.g., 1664 cm⁻¹ for amide C=O) .
    • Data Interpretation : Cross-referencing with literature spectral databases (e.g., PubChem) ensures structural accuracy .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Microplate assays for acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) using Ellman’s reagent. IC₅₀ values in low micromolar ranges (e.g., 2.5 µM for AChE inhibition) indicate therapeutic potential .
  • Anti-Biofilm Activity : Crystal violet assays against Pseudomonas aeruginosa quantify biofilm inhibition at sub-MIC concentrations .
    • Controls : Include reference inhibitors (e.g., donepezil for AChE, salicylic acid for biofilm assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) influence the bioactivity of this compound derivatives?

  • Methodology :

  • Halogenation : Bromine substitution at the 6-position of benzothiazole enhances antimicrobial activity (e.g., N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide shows 4-fold higher potency than non-halogenated analogs) .
  • Alkylation : Adding methyl groups to the cinnamate moiety improves lipophilicity and blood-brain barrier penetration, critical for neurodegenerative disease targets .
    • SAR Studies : Use comparative IC₅₀ tables and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .

Q. How can contradictions in reported bioactivity data for similar derivatives be resolved?

  • Case Study : Discrepancies in anti-inflammatory activity may arise from assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models).
  • Methodology :

  • Standardize assay protocols (e.g., consistent cell lines, LPS concentrations).
  • Validate via orthogonal assays (e.g., ELISA for cytokine profiling alongside NF-κB luciferase reporter assays) .
  • Perform meta-analyses of published IC₅₀ values to identify outliers .

Q. What strategies address low solubility and stability of this compound derivatives in in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance aqueous solubility .
  • Nanocarriers : Encapsulate derivatives in PLGA nanoparticles for sustained release and improved bioavailability .
  • Accelerated Stability Testing : Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks) .

Key Challenges in Experimental Design

  • Stereochemical Purity : Racemization during synthesis requires chiral HPLC or asymmetric catalysis .
  • Off-Target Effects : Use CRISPR-Cas9 knockout models to confirm target specificity in enzyme inhibition assays .

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